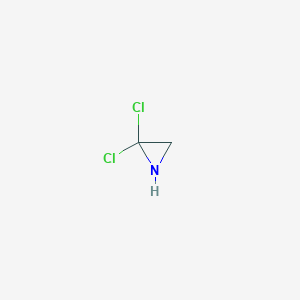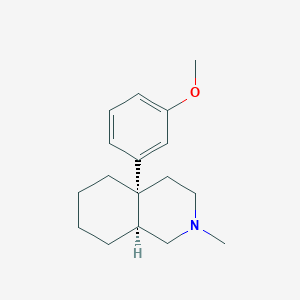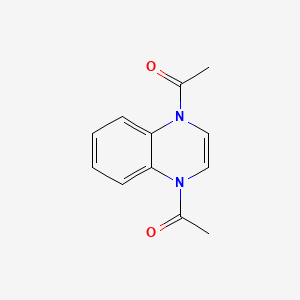
2,2-Dichloroaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloroaziridine is an organic compound that belongs to the class of aziridines, which are three-membered heterocyclic compounds containing one nitrogen atom and two carbon atoms. The presence of two chlorine atoms at the 2-position makes this compound a unique and reactive molecule. Aziridines are known for their strained ring structure, which imparts significant reactivity, making them valuable intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dichloroaziridine can be synthesized through various methods. One common approach involves the reaction of Schiff base compounds with dichlorocarbene, which is generated in situ from chloroform and sodium hydroxide under phase-transfer catalysis conditions . Another method utilizes nanocrystalline magnesium oxide as a solid base catalyst to promote the one-pot synthesis of gem-dichloroaziridine derivatives under thermal conditions . These methods offer high yields, short reaction times, and high purity of products.
Industrial Production Methods
Industrial production of this compound typically involves the use of phase-transfer catalysts and ultrasonic irradiation to enhance reaction efficiency and product yield . The use of nanocrystalline magnesium oxide as a catalyst is also explored for its effectiveness in producing high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloroaziridine undergoes various chemical reactions, including:
Bromination: Bromination in aqueous acetic acid leads to the formation of 1-(4-bromophenyl)-3-(4-nitrophenyl)-2,2-dichloroaziridine.
Common Reagents and Conditions
Nitration: Acetic acid as the solvent.
Bromination: Aqueous acetic acid and acetic anhydride.
Major Products
Nitration: o- and p-nitrophenyl derivatives.
Bromination: 1-(4-bromophenyl)-3-(4-nitrophenyl)-2,2-dichloroaziridine and related compounds.
Applications De Recherche Scientifique
2,2-Dichloroaziridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in developing pharmacologically active compounds.
Material Science: Utilized in the preparation of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Dichloroaziridine involves its high reactivity due to the strained three-membered ring structure. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions that form various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
2,2-Dichloroaziridine can be compared to other aziridines, such as 1,3-diaryl-2,2-dichloroaziridine and 1,3-diaryl-2,2-dihaloaziridines . These compounds share similar reactivity due to the aziridine ring but differ in their substituents, which can influence their chemical behavior and applications. The presence of different substituents can lead to variations in reactivity, making each compound unique in its own right.
Conclusion
This compound is a highly reactive and valuable compound in organic synthesis, medicinal chemistry, and material science. Its unique structure and reactivity make it a versatile intermediate for various chemical reactions and applications.
Propriétés
Numéro CAS |
57629-76-2 |
|---|---|
Formule moléculaire |
C2H3Cl2N |
Poids moléculaire |
111.95 g/mol |
Nom IUPAC |
2,2-dichloroaziridine |
InChI |
InChI=1S/C2H3Cl2N/c3-2(4)1-5-2/h5H,1H2 |
Clé InChI |
JMUSVIKQIVQSPX-UHFFFAOYSA-N |
SMILES canonique |
C1C(N1)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14620802.png)
![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)






![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)

